Seryl-lysyl-leucine

Description

Definition and structural composition of the tripeptide

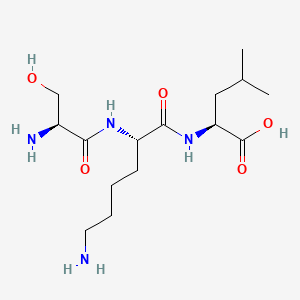

This compound is a tripeptide composed of three amino acids: serine, lysine, and leucine, connected through peptide bonds. The chemical formula of this compound is C15H30N4O5 with a molecular weight of 346.42 g/mol. The structure features the hydroxyl group of serine, the positively charged side chain of lysine, and the hydrophobic side chain of leucine, creating a molecule with distinct chemical properties.

The physical properties of this compound include:

The compound has three stereocenters, all with the S configuration, corresponding to the natural L-amino acids from which it is derived. The structure features primary amine groups (from lysine and the N-terminus), a hydroxyl group (from serine), and a carboxylic acid group (at the C-terminus), giving the molecule both hydrophilic and hydrophobic properties that are crucial for its biological function.

Historical discovery and characterization

While the search results do not provide a specific date for the first isolation or synthesis of this compound, the significance of this tripeptide emerged through research on protein targeting to peroxisomes. A landmark study published in 1988 by Gould, Keller, and Subramani identified peroxisomal targeting signals located at the carboxy terminus of four peroxisomal proteins. This research revealed that a tripeptide with the sequence serine-lysine/histidine-leucine was present in each of these targeting signals.

The researchers demonstrated that when the peroxisomal targeting signal of the hydratase:dehydrogenase enzyme was mutated from serine-lysine-leucine to serine-asparagine-leucine, it could no longer direct proteins to peroxisomes. This discovery was pivotal in establishing this compound as an essential element in peroxisomal protein targeting.

Further characterization came in the 1990s, when researchers identified the receptor protein that specifically recognizes this tripeptide sequence. In 1995, studies identified mutations in the peroxisomal targeting signal 1 receptor gene (PXR1), which defined complementation group 2 of the peroxisome biogenesis disorders. This work established that the receptor recognized the this compound sequence in the cytosol and directed proteins containing this signal to peroxisomes.

Nomenclature and commonly used abbreviations (SKL, Ser-Lys-Leu)

This compound has several systematic and common names in scientific literature:

In scientific notation, the tripeptide can be represented using different formats:

- IUPAC Condensed: H-Ser-Lys-Leu-OH

- Sequence: SKL

- HELM notation: PEPTIDE1{S.K.L}$$$$

The Chemical Abstracts Service (CAS) registry number for this compound is 130488-05-0. In chemical databases, the compound is identified by various identifiers such as ChEBI ID: CHEBI:163276 and ChemSpider ID: 116005.

Biological significance as a targeting signal

The most significant biological role of this compound is as the consensus peroxisomal targeting signal type 1 (PTS1). This tripeptide sequence, when present at the extreme carboxyl terminus of a protein, serves as a signal that directs the protein to peroxisomes in eukaryotic cells.

Peroxisomes are cellular organelles involved in various metabolic processes, including fatty acid oxidation, bile acid synthesis, and detoxification of hydrogen peroxide. For proteins to function in peroxisomes, they must be properly targeted and imported into these organelles after synthesis in the cytosol.

The mechanism of this compound as a targeting signal involves:

Recognition by a specific receptor: The tripeptide is recognized by the tetratricopeptide repeat family protein Peroxin 5 (PEX5), also known as the PTS1 receptor. The crystal structure studies revealed that two clusters of three tetratricopeptide repeats in PEX5 almost completely surround the peptide containing the this compound sequence.

Binding specificity: Research has shown that the PEX5 receptor binds to various PTS1 variants with different affinities, with the this compound sequence showing strong binding. A study using the yeast two-hybrid system demonstrated that the receptor could recognize a wide range of peptides ending with variations of the this compound motif.

Translocation mechanism: After binding in the cytosol, the receptor-cargo complex is directed to the peroxisomal membrane where it interacts with docking proteins such as Peroxin 14 (PEX14). This interaction facilitates the translocation of the protein into the peroxisomal matrix.

Essential nature of the tripeptide: Research has conclusively demonstrated that mutations in the carboxyl-terminal this compound tripeptide abolish translocation of proteins into peroxisomes. However, interestingly, when this tripeptide alone was tagged to a passenger protein, the fusion protein did not go to peroxisomes, indicating that while necessary, the tripeptide is not always sufficient for peroxisomal import.

The importance of this compound extends beyond basic cellular biology. Defects in the peroxisomal protein import machinery, including the recognition of this targeting signal, are associated with a spectrum of human disorders known as the peroxisome biogenesis disorders (PBDs). These include Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease, highlighting the critical role of proper protein targeting in human health.

Research has also revealed that while this compound was initially defined as a simple tripeptide signal, longer sequences may influence targeting efficiency. Studies suggest that PTS1 signals should be defined as dodecamer sequences at the carboxyl-terminal ends of proteins, as these sequences accommodate physical contacts with both the surface and the binding cavity of the receptor and ensure accessibility of the extreme carboxyl-terminus.

Structure

2D Structure

3D Structure

Properties

CAS No. |

130488-05-0 |

|---|---|

Molecular Formula |

C15H30N4O5 |

Molecular Weight |

346.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H30N4O5/c1-9(2)7-12(15(23)24)19-14(22)11(5-3-4-6-16)18-13(21)10(17)8-20/h9-12,20H,3-8,16-17H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)/t10-,11-,12-/m0/s1 |

InChI Key |

XUDRHBPSPAPDJP-SRVKXCTJSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Appearance |

Solid powder |

Other CAS No. |

130488-05-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

SKL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ser-Lys-Leu seryl-lysyl-leucine SKL tripeptide |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Chemistry

Seryl-lysyl-leucine can serve as a building block in the synthesis of complex molecules and materials. The specific reactions and products formed depend on the reagents and conditions used; oxidation of amino groups can yield corresponding oxides, while reduction may result in modified functional groups.

Biology

As a model peptide, this compound can be used to study protein interactions and functions. Research indicates that different forms of lysine and leucine can affect liver metabolic processes, including protein digestion and absorption, protein synthesis and degradation, and amino acid metabolism .

Medicine

this compound holds potential therapeutic applications, such as drug delivery systems or as a bioactive peptide. Leucine, in particular, has demonstrated potential in promoting muscle growth and improving metabolic health, making it a promising therapeutic agent .

Industry

In industrial applications, this compound can be utilized in the production of specialized materials like biopolymers and organogelators.

Leucine-Enriched Protein Supplementation: A Related Case Study

While specific case studies on this compound are not available, research on leucine-enriched protein supplementation provides relevant insights.

Lean Body Mass Increase

A study on elderly participants showed that leucine-added protein supplementation over 12 weeks increased muscle mass and total lean mass .

Study Parameters

The study involved elderly participants (65 years and older) who received leucine-enriched protein supplementation. Muscle health was assessed over a 12-week period, with various parameters measured, including Appendicular Skeletal Muscle (ASM), Appendicular Skeletal Muscle Index (ASMI), and Lean Body Mass (LBM) .

Data from the Study

The tables below summarize the muscle health data collected during the 12-week study period for both the control and intervention groups .

Table 1. Muscle health during the 12-week study period in participants aged 65 years and older

| Parameter | Group | Baseline | 12 Weeks |

|---|---|---|---|

| ASM (kg) | Control | 17.58 (1.29) | 17.90 (1.36) |

| Intervention | 16.25 (0.90) | 16.36 (0.96) | |

| ASMI (kg/m²) | Control | 6.79 (0.34) | 6.90 (0.35) |

| Intervention | 6.58 (0.24) | 6.61 (0.25) | |

| LBM (kg) | Control | 40.70 (2.53) | 41.04 (2.63) |

| Intervention | 37.32 (1.78) | 37.86 (1.85) | |

| Femoral muscle strength (N) | Control | 184.68 (16.71) | 183.80 (15.72) |

| Intervention | 184.38 (11.75) | 185.14 (11.05) |

Effects of Protein-Leucine on Muscle Protein Synthesis

Ingestion of protein-leucine after exercise enhances muscle protein synthesis and improves muscle performance recovery . A study aimed to determine if a low-dose protein-leucine blend ingested after endurance exercise enhances skeletal muscle myofibrillar protein fractional synthetic rate (FSR) .

Methodology

The study used a crossover design with 12 trained men who completed 100 minutes of high-intensity cycling. Participants then ingested beverages with varying amounts of protein, leucine, carbohydrate, and fat (15LEU, 5LEU, or CON) in randomized order over a 240-minute recovery period. Muscle biopsies were collected at 30 and 240 minutes into recovery, and FSR was determined .

Q & A

Q. What are the best practices for identifying and characterizing seryl-lysyl-leucine in complex biological samples?

Methodological Answer: Utilize tandem mass spectrometry (MS/MS) and high-performance liquid chromatography (HPLC) for peptide identification. Ensure purity via nuclear magnetic resonance (NMR) spectroscopy and validate using reference standards. For novel compounds, provide full spectral data (e.g., ¹H/¹³C NMR, IR) and compare with existing databases. Always include experimental protocols in sufficient detail for reproducibility, referencing established characterization workflows .

Q. How should researchers design experiments to test the stability of this compound under physiological conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the peptide to varying pH, temperature, and enzymatic conditions (e.g., trypsin/chymotrypsin). Use kinetic modeling to predict degradation pathways and quantify half-life via UV-Vis or fluorescence spectroscopy. Include controls for autohydrolysis and matrix effects, and report deviations from expected outcomes with statistical significance testing .

Q. What are the standard protocols for synthesizing this compound with high yield and minimal side products?

Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency using HOBt/DIC activation and monitor reaction progress via LC-MS. Purify via preparative HPLC and validate purity (>95%) using analytical chromatography. Document side products (e.g., deletion sequences) and mitigation strategies in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Apply meta-analysis frameworks to evaluate experimental variables (e.g., cell culture conditions, peptide concentration ranges, assay endpoints). Use dose-response curves and standardized positive/negative controls to normalize data. Investigate cell-specific receptor expression (e.g., via qPCR or flow cytometry) and cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for elucidating the molecular mechanism of this compound in signal transduction pathways?

Methodological Answer: Combine siRNA knockdown/CRISPR-Cas9 gene editing with phosphoproteomics to identify downstream targets. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics with putative receptors. Integrate transcriptomic data (RNA-seq) to map pathway enrichment and validate via luciferase reporter assays. Address variability by replicating experiments across independent labs .

Q. How should researchers optimize in vivo delivery methods for this compound to enhance bioavailability?

Methodological Answer: Test nanoparticle encapsulation (e.g., liposomes, PLGA) or PEGylation to improve pharmacokinetics. Use radiolabeled (³H/¹⁴C) or fluorescently tagged peptides for biodistribution studies in animal models. Compare oral, intravenous, and subcutaneous routes, analyzing plasma half-life via LC-MS/MS. Include ethical justification for animal models and address interspecies variability in metabolism .

Data Analysis & Reporting

Q. What criteria should guide the selection of statistical models for analyzing dose-dependent effects of this compound?

Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) for IC₅₀/EC₅₀ calculations. Apply ANOVA with post-hoc tests for multi-group comparisons and Bayesian hierarchical models for heterogeneous datasets. Report confidence intervals, effect sizes, and power analysis to justify sample sizes. Address outliers using predefined exclusion criteria .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in repositories like Zenodo or PRIDE. Provide step-by-step protocols in supplementary materials, including instrument calibration details and software versions (e.g., Proteome Discoverer for MS data). Use RRIDs for reagents and cell lines, and disclose all conflicts of interest .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s therapeutic potential from preclinical data?

Methodological Answer: Avoid overextrapolation to human physiology without pharmacokinetic/pharmacodynamic (PK/PD) modeling. Address species-specific metabolic differences and validate targets using human-derived organoids or ex vivo tissues. Disclose limitations in study design (e.g., lack of blinding) and mitigate publication bias by reporting negative results .

Q. How should researchers address ethical concerns when studying this compound in animal or human tissues?

Methodological Answer: Obtain institutional review board (IRB) or ethics committee approval for human tissue use. For animal studies, follow ARRIVE guidelines and minimize sample sizes via power analysis. Use de-identified human samples with informed consent and transparently report adverse events in clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.